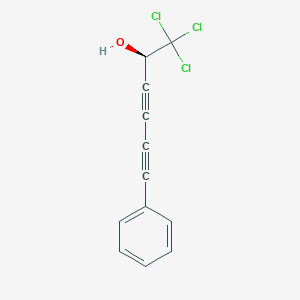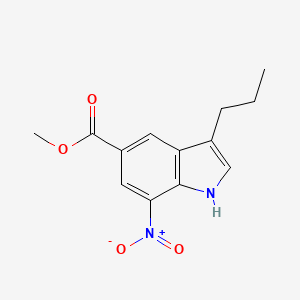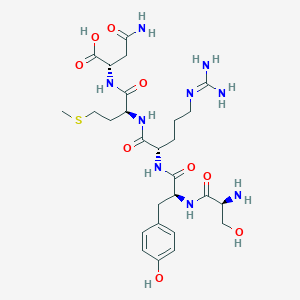
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is a synthetic ten-membered oligopeptide. This compound is known for its role as a gonadotrophin-releasing hormone (GnRH) antagonist, which is used in the treatment of infertility and hormone-sensitive cancers of the prostate and breast .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine involves the coupling of various amino acid residues in a specific sequence. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Medicine: Employed in the treatment of infertility and hormone-sensitive cancers.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by acting as a GnRH antagonist. It binds to GnRH receptors, inhibiting the release of gonadotropins (LH and FSH) from the pituitary gland. This suppression leads to a decrease in the production of sex hormones (testosterone and estrogen), which is beneficial in treating hormone-sensitive conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cetrorelix: Another GnRH antagonist with a similar structure and function.
Ganirelix: A GnRH antagonist used in assisted reproductive technology.
Degarelix: A GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is unique due to its specific amino acid sequence and its potent inhibitory effects on GnRH receptors. Its structure allows for high affinity binding and effective suppression of gonadotropin release .
Propiedades
Número CAS |
827301-09-7 |
|---|---|
Fórmula molecular |
C27H43N9O9S |
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H43N9O9S/c1-46-10-8-18(24(42)36-20(26(44)45)12-21(29)39)34-23(41)17(3-2-9-32-27(30)31)33-25(43)19(35-22(40)16(28)13-37)11-14-4-6-15(38)7-5-14/h4-7,16-20,37-38H,2-3,8-13,28H2,1H3,(H2,29,39)(H,33,43)(H,34,41)(H,35,40)(H,36,42)(H,44,45)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
ZGNTTYBEZNHKGU-HVTWWXFQSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
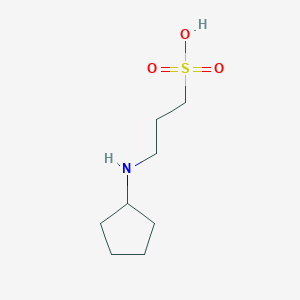
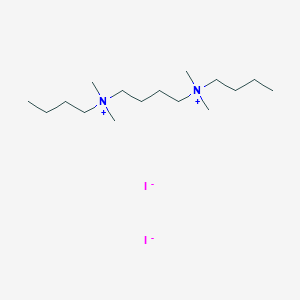
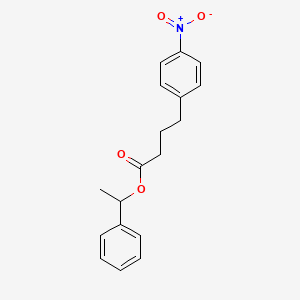
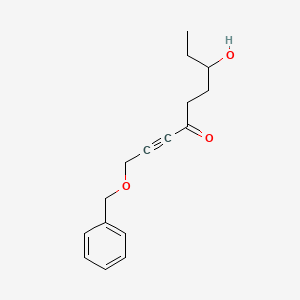
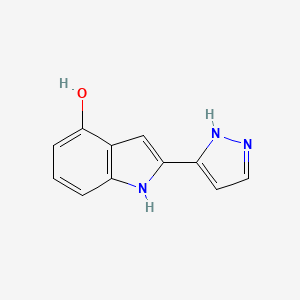
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
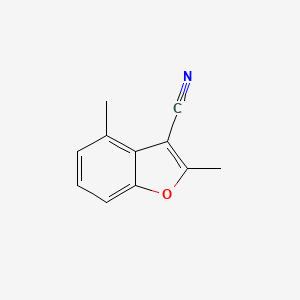
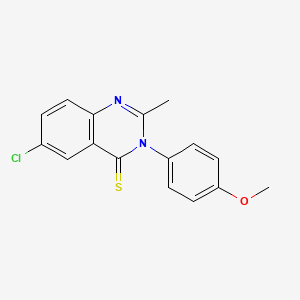
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
